molecular formula C17H22ClNO B3086166 {[3-(Benzyloxy)phenyl]methyl}(propyl)amine hydrochloride CAS No. 1158553-96-8

{[3-(Benzyloxy)phenyl]methyl}(propyl)amine hydrochloride

Cat. No.: B3086166
CAS No.: 1158553-96-8
M. Wt: 291.8 g/mol
InChI Key: XXVSTLYYSBTUKU-UHFFFAOYSA-N
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Description

{[3-(Benzyloxy)phenyl]methyl}(propyl)amine hydrochloride is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to a propylamine moiety

Scientific Research Applications

{[3-(Benzyloxy)phenyl]methyl}(propyl)amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural features.

    Industry: Used in the production of materials with specific chemical properties, such as polymers and resins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[3-(Benzyloxy)phenyl]methyl}(propyl)amine hydrochloride typically involves multiple steps:

    Formation of the Benzyloxy Group: The initial step involves the formation of the benzyloxy group through the reaction of benzyl alcohol with a suitable phenol derivative under basic conditions.

    Attachment to the Phenyl Ring: The benzyloxy group is then attached to the phenyl ring via an electrophilic aromatic substitution reaction.

    Introduction of the Propylamine Group:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or amines can be used under basic conditions.

Major Products

    Oxidation: Benzyloxybenzaldehyde or benzyloxybenzoic acid.

    Reduction: Benzyloxyphenylamine.

    Substitution: Various substituted benzyloxy derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of {[3-(Benzyloxy)phenyl]methyl}(propyl)amine hydrochloride involves its interaction with specific molecular targets. The benzyloxy group can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds or ionic interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    {[3-(Methoxy)phenyl]methyl}(propyl)amine hydrochloride: Similar structure but with a methoxy group instead of a benzyloxy group.

    {[3-(Ethoxy)phenyl]methyl}(propyl)amine hydrochloride: Similar structure but with an ethoxy group instead of a benzyloxy group.

Uniqueness

The presence of the benzyloxy group in {[3-(Benzyloxy)phenyl]methyl}(propyl)amine hydrochloride imparts unique chemical properties, such as increased hydrophobicity and potential for π-π interactions, which can influence its reactivity and biological activity compared to its methoxy and ethoxy analogs.

Properties

IUPAC Name

N-[(3-phenylmethoxyphenyl)methyl]propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO.ClH/c1-2-11-18-13-16-9-6-10-17(12-16)19-14-15-7-4-3-5-8-15;/h3-10,12,18H,2,11,13-14H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXVSTLYYSBTUKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC(=CC=C1)OCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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